molecular formula C13H18N2O4S B2965222 3-[4-(benzenesulfonyl)piperazin-1-yl]propanoic Acid CAS No. 893760-31-1

3-[4-(benzenesulfonyl)piperazin-1-yl]propanoic Acid

Cat. No.: B2965222
CAS No.: 893760-31-1
M. Wt: 298.36
InChI Key: HIGVILJHIHBOBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Benzenesulfonyl)piperazin-1-yl]propanoic acid is a synthetic organic compound featuring a piperazine core substituted with a benzenesulfonyl group and a propanoic acid chain. Piperazine derivatives are of significant interest in medicinal chemistry and drug discovery, frequently serving as key building blocks in the synthesis of potential therapeutic agents . The benzenesulfonyl moiety is a common pharmacophore found in compounds that modulate various biological targets. Related structural analogs, such as aryl-piperazine derivatives, have demonstrated high affinity for neurological targets like the 5-HT1A serotonin receptor and the serotonin transporter (SERT), suggesting potential application in the research and development of central nervous system (CNS) active compounds . Other piperazine-based compounds are investigated as modulators of enzymes like fatty acid amide hydrolase (FAAH) for conditions such as pain and anxiety . The propanoic acid side chain enhances the molecule's water solubility and provides a handle for further chemical modification, such as the formation of amide bonds, making it a versatile intermediate for constructing more complex molecules. This product is intended for research purposes only, strictly within laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-[4-(benzenesulfonyl)piperazin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c16-13(17)6-7-14-8-10-15(11-9-14)20(18,19)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGVILJHIHBOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(benzenesulfonyl)piperazin-1-yl]propanoic Acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through the reaction of the piperazine derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Propanoic Acid Moiety: The final step involves the reaction of the benzenesulfonyl piperazine derivative with a suitable propanoic acid derivative under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(benzenesulfonyl)piperazin-1-yl]propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted benzenesulfonyl derivatives.

Scientific Research Applications

3-[4-(benzenesulfonyl)piperazin-1-yl]propanoic Acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(benzenesulfonyl)piperazin-1-yl]propanoic Acid involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets. The propanoic acid moiety can contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the piperazine ring significantly impacts physicochemical properties. Key examples include:

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications Reference
3-[4-(Benzenesulfonyl)piperazin-1-yl]propanoic acid Benzenesulfonyl C₁₃H₁₇N₂O₄S 297.35 - High acidity due to sulfonyl group; potential receptor modulation -
3-(4-Phenylpiperazin-1-yl)propanoic acid Phenyl C₁₃H₁₈N₂O₂ 234.29 124078-87-1 Moderate lipophilicity; research chemical
3-(4-Methylpiperazin-1-yl)propanoic acid Methyl C₈H₁₅N₂O₂ 171.22 55480-45-0 High purity (97%); intermediate in drug synthesis
3-[4-(3-Chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride 3-Chlorophenyl C₁₃H₁₇Cl₂N₂O₂ 309.19 - Enhanced solubility as dihydrochloride salt
3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride Benzyl C₁₄H₂₂Cl₂N₂O₂ 321.25 22278-01-9 Improved crystallinity; pharmaceutical applications
  • Lipophilicity : Chlorophenyl and benzyl substituents increase lipophilicity, favoring membrane permeability, while the sulfonyl group may reduce it .
  • Salt Forms : Dihydrochloride salts (e.g., in and ) improve aqueous solubility, a common strategy for bioavailability enhancement .

Biological Activity

3-[4-(benzenesulfonyl)piperazin-1-yl]propanoic acid is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H19N2O4SC_{14}H_{19}N_{2}O_{4}S and features a piperazine ring substituted with a benzenesulfonyl group. Its structural uniqueness contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound suggest effective bactericidal properties:

Bacterial StrainMIC (μM)Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis and nucleic acid production
Enterococcus faecalis62.5 - 125Disruption of cell wall synthesis

The compound has shown to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria, indicating its potential as an alternative treatment option in antibiotic-resistant infections.

Anticancer Activity

Studies have also explored the anticancer potential of this compound. In vitro assays demonstrate that this compound can induce apoptosis in cancer cell lines, primarily through the following mechanisms:

  • Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, leading to reduced proliferation.
  • Induction of Apoptosis : Increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins have been observed.

Case Studies

  • Study on MRSA Biofilms : A recent study evaluated the effectiveness of this compound against biofilms formed by MRSA. The results indicated a biofilm inhibitory concentration (MBIC) significantly lower than traditional antibiotics, suggesting its potential in treating biofilm-associated infections .
  • Antitumor Activity in Animal Models : In vivo studies involving tumor-bearing mice showed that administration of this compound led to a marked reduction in tumor size compared to control groups, with minimal side effects noted .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Alkylating Agent : It modifies nucleic acids and proteins, disrupting normal cellular functions.
  • Inhibition of Enzymatic Pathways : The compound acts on key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Safety and Toxicology

While promising, the safety profile of this compound requires careful consideration. Preliminary toxicity studies indicate low cytotoxicity at therapeutic doses; however, further investigations are needed to fully assess its safety in long-term use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.